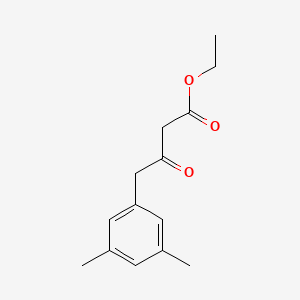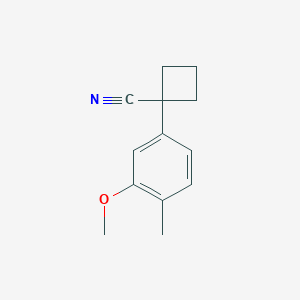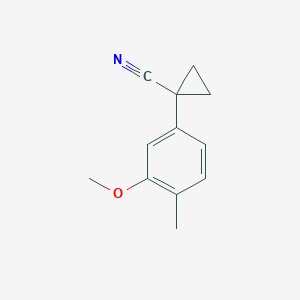
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups, a keto group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester typically involves the esterification of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets. The keto and ester functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring’s substitution pattern can also affect its binding affinity and specificity towards different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid: The parent acid of the ester.
3,5-Dimethylphenylacetic acid: A structurally related compound with similar reactivity.
3,5-Dimethylbenzaldehyde: Another related compound with a different functional group.
Uniqueness
4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 4-(3,5-dimethylphenyl)-3-oxobutanoate |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)8-12-6-10(2)5-11(3)7-12/h5-7H,4,8-9H2,1-3H3 |
Clé InChI |
HPZYGPRGDUEQCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CC1=CC(=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)


![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)

